5-(3,4-dimethylphenoxy)-1'H-2,5'-biisoindole-1,1',3,3'(2'H)-tetrone
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Overview
Description
5-(3,4-dimethylphenoxy)-1’H-2,5’-biisoindole-1,1’,3,3’(2’H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biisoindole core with a dimethylphenoxy substituent, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenoxy)-1’H-2,5’-biisoindole-1,1’,3,3’(2’H)-tetrone typically involves multiple steps:
Formation of the Biisoindole Core: The biisoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine under acidic conditions.
Introduction of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the biisoindole core with 3,4-dimethylphenol in the presence of a base such as potassium carbonate.
Final Cyclization and Purification: The final step involves cyclization to form the tetrone structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenoxy)-1’H-2,5’-biisoindole-1,1’,3,3’(2’H)-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the tetrone structure to a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated biisoindole compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(3,4-dimethylphenoxy)-1’H-2,5’-biisoindole-1,1’,3,3’(2’H)-tetrone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct structural features.
Medicine
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenoxy)-1’H-2,5’-biisoindole-1,1’,3,3’(2’H)-tetrone involves its interaction with molecular targets such as enzymes or receptors. The biisoindole core can engage in π-π stacking interactions, while the dimethylphenoxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dimethylphenoxy)-1’H-2,5’-biisoindole-1,1’,3,3’(2’H)-dione
- 5-(3,4-dimethylphenoxy)-1’H-2,5’-biisoindole-1,1’,3,3’(2’H)-trione
Uniqueness
Compared to similar compounds, 5-(3,4-dimethylphenoxy)-1’H-2,5’-biisoindole-1,1’,3,3’(2’H)-tetrone is unique due to its tetrone structure, which provides distinct electronic properties and reactivity. This makes it particularly valuable for applications requiring specific electronic characteristics, such as in organic electronics or as a catalyst in certain chemical reactions.
Properties
Molecular Formula |
C24H16N2O5 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
5-(3,4-dimethylphenoxy)-2-(1,3-dioxoisoindol-5-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H16N2O5/c1-12-3-5-15(9-13(12)2)31-16-6-8-18-20(11-16)24(30)26(23(18)29)14-4-7-17-19(10-14)22(28)25-21(17)27/h3-11H,1-2H3,(H,25,27,28) |
InChI Key |
QQFGIAZXVFAHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC5=C(C=C4)C(=O)NC5=O)C |
Origin of Product |
United States |
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